molecular formula C15H11N3O3 B5849689 N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide

N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5849689
M. Wt: 281.27 g/mol
InChI Key: ICBSEPBTNADNCH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a cyanophenyl group, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-cyanophenylamine with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:

  • N-(3-cyanophenyl)-2-methyl-4-nitrobenzamide
  • N-(3-cyanophenyl)-3-methyl-5-nitrobenzamide
  • N-(4-cyanophenyl)-3-methyl-4-nitrobenzamide

These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-7-12(5-6-14(10)18(20)21)15(19)17-13-4-2-3-11(8-13)9-16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSEPBTNADNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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